Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride
Description
Tert-butyl 2-amino-4-azatricyclo[4.2.1.0³⁷]nonane-4-carboxylate hydrochloride (CAS: 2344680-16-4) is a tricyclic small-molecule scaffold with the molecular formula C₁₃H₂₃ClN₂O₂ and a molecular weight of 274.8 g/mol. It features a rigid bicyclic core fused with an azetidine ring, stabilized by a tert-butyl ester group. The compound is primarily utilized in laboratory settings for drug discovery and chemical biology due to its versatility in derivatization, enabling the exploration of structure-activity relationships (SAR) .
Properties
IUPAC Name |
tert-butyl 2-amino-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-6-8-4-7-5-9(8)11(15)10(7)14;/h7-11H,4-6,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVGRIPUNSYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3CC2C1C3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl2-amino-4-azatricyclo[4210,3,7]nonane-4-carboxylatehydrochloride typically involves multiple steps One common method starts with the cyclization of a suitable precursor to form the tricyclic coreThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The target compound’s tert-butyl ester enhances steric protection of the carboxylate group, improving stability during synthetic modifications compared to the spiro-oxygenated analog in .
- The 4-bromophenyl substituent in the diazabicyclo compound increases lipophilicity, facilitating blood-brain barrier penetration, which is critical for neuropharmacological studies .
Physicochemical Properties
The tert-butyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability but reducing aqueous solubility compared to the oxygenated spiro compound . The bromophenyl analog’s higher molecular weight and halogen content may limit solubility but enhance target binding affinity .
Stability and Analytical Profiling
While direct stability data for the target compound are unavailable, hydrochlorides of similar tricyclics (e.g., dosulepin hydrochloride) show solution stability over 24 hours under refrigeration . RP-HPLC methods validated for related compounds (e.g., amitriptyline hydrochloride) could be adapted for purity analysis, though column selection must account for the tert-butyl group’s hydrophobicity .
Biological Activity
Tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings based on diverse sources.
Chemical Structure and Properties
The compound is characterized by its unique tricyclic structure, which contributes to its biological properties. The molecular formula is with a molar mass of 250.30 g/mol. It appears as a pale yellow solid and has a purity of at least 95% .
The biological activity of tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride is primarily linked to its interaction with various neurotransmitter systems, particularly the cholinergic system. Compounds that inhibit acetylcholinesterase (AChE) are crucial for enhancing acetylcholine levels in the brain, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant AChE inhibitory activity, suggesting that tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride may share similar properties. For instance, a study on coumarin-based heterocycles indicated promising AChE inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific compound .
Synthesis and Evaluation
Recent research focused on synthesizing derivatives of this compound to evaluate their biological activities systematically. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance activity and selectivity against target enzymes.
Table 1: Summary of Biological Activities
| Compound Name | AChE Inhibition IC50 (µM) | Other Biological Activities |
|---|---|---|
| Tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride | TBD | Potential neuroprotective effects |
| Coumarin derivatives (e.g., 3i) | 2.7 | Antioxidant properties |
| Related azatricyclo compounds | TBD | Antimicrobial activity |
Pharmacological Applications
The potential applications for tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride include:
- Neurodegenerative Diseases : Its AChE inhibitory properties suggest it could be developed as a treatment for Alzheimer's disease.
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing tert-butyl 2-amino-4-azatricyclo[4.2.1.0³,⁷]nonane-4-carboxylate hydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves cyclization of precursors under controlled pH and temperature. For example, analogous bicyclic compounds like tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride are synthesized via reaction with HCl under reflux, followed by purification using recrystallization or chromatography . Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the tert-butyl group and optimizing stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the bicyclic framework and substituent positions (e.g., tert-butyl and carboxylate groups). For similar structures, splitting patterns in the 1.5–3.0 ppm range indicate bridgehead protons .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What biological targets are associated with this compound?
- Methodology : Structural analogs (e.g., SSR180711) act as α7 nicotinic acetylcholine receptor (nAChR) partial agonists. In vitro assays using radioligand binding (e.g., [³H]-MLA) and functional studies (calcium flux assays) confirm target engagement. Receptor subtype selectivity is assessed via competition binding against α4β2 or muscle-type nAChRs .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory solubility data between hydrochloride and alternative salt forms?
- Methodology :
- Comparative solubility studies : Measure equilibrium solubility in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using HPLC quantification. For instance, fumarate salts of related bicyclic compounds show 3–5× higher aqueous solubility than hydrochlorides .
- Thermal stability analysis : Use TGA/DSC to assess salt stability under nitrogen flow, as hydrochlorides may lose crystallinity due to hygroscopicity .
Q. What strategies resolve discrepancies in pharmacological activity between in vitro and in vivo models?
- Methodology :
- PK/PD modeling : Track plasma and brain exposure levels via LC-MS/MS to correlate in vitro IC₅₀ values with effective doses in rodents. Adjust dosing regimens if poor blood-brain barrier penetration is observed .
- Metabolite profiling : Identify active metabolites using hepatic microsome assays to explain enhanced in vivo efficacy .
Q. How can computational methods predict reactivity for functionalizing the azatricyclo framework?
- Methodology :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., amino groups for acylation).
- Docking studies : Simulate interactions with α7 nAChR (PDB: 7KOX) to prioritize derivatives with improved binding .
Q. What experimental controls are critical when assessing the compound’s stability under varying storage conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., tert-butyl cleavage) .
- Control groups : Include inert atmosphere (argon) vials to distinguish oxidative vs. hydrolytic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
